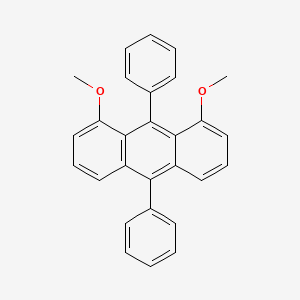
1,8-Dimethoxy-9,10-diphenylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Dimethoxy-9,10-diphenylanthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs) and photon upconversion systems. This compound, with its unique substitution pattern, exhibits distinct optical and electronic properties that are of interest in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,8-Dimethoxy-9,10-diphenylanthracene can be synthesized through a multi-step process involving the functionalization of anthracene. One common method involves the bromination of anthracene followed by a Suzuki coupling reaction with phenylboronic acid. The reaction is typically catalyzed by tetrakis(triphenylphosphine)palladium(0) and carried out in an inert atmosphere . The crude product is then purified using column chromatography to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
1,8-Dimethoxy-9,10-diphenylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce dihydroanthracenes.
科学的研究の応用
1,8-Dimethoxy-9,10-diphenylanthracene has several scientific research applications:
Chemistry: Used as a chromophore in photophysical studies and as a sensitizer in photon upconversion systems.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
作用機序
The mechanism of action of 1,8-Dimethoxy-9,10-diphenylanthracene primarily involves its photophysical properties. The compound can absorb light and transfer energy through triplet-triplet annihilation, a process that is crucial for photon upconversion . This mechanism involves the transfer of triplet excitons between molecules, leading to the emission of higher-energy photons.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its use in chemiluminescence and OLEDs.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in similar applications.
1,8-Dimethoxyanthracene: Another derivative with distinct photophysical properties.
Uniqueness
1,8-Dimethoxy-9,10-diphenylanthracene stands out due to its specific substitution pattern, which imparts unique electronic and optical properties. This makes it particularly valuable in applications requiring precise control over photophysical behavior, such as in advanced optoelectronic devices and photon upconversion systems .
特性
CAS番号 |
80034-49-7 |
|---|---|
分子式 |
C28H22O2 |
分子量 |
390.5 g/mol |
IUPAC名 |
1,8-dimethoxy-9,10-diphenylanthracene |
InChI |
InChI=1S/C28H22O2/c1-29-23-17-9-15-21-25(19-11-5-3-6-12-19)22-16-10-18-24(30-2)28(22)26(27(21)23)20-13-7-4-8-14-20/h3-18H,1-2H3 |
InChIキー |
XPYFGBJIJSCWOH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1C(=C3C(=C2C4=CC=CC=C4)C=CC=C3OC)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


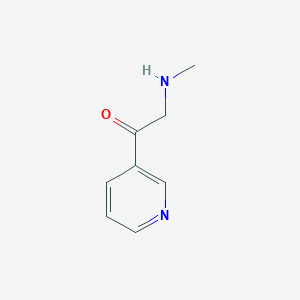
![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
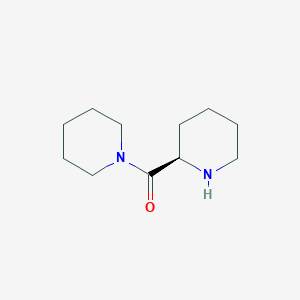

![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
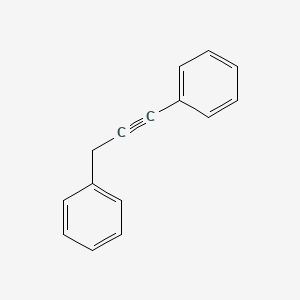
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
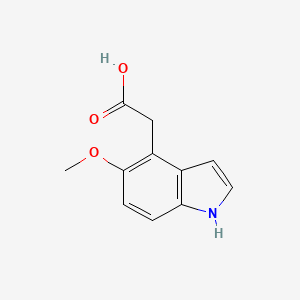
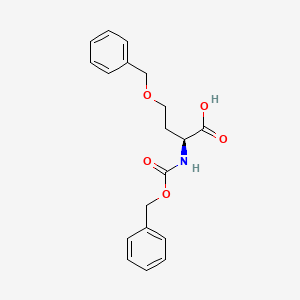
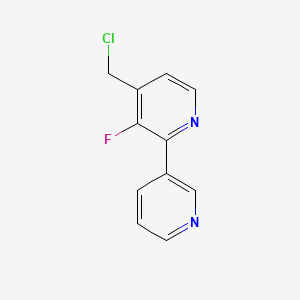
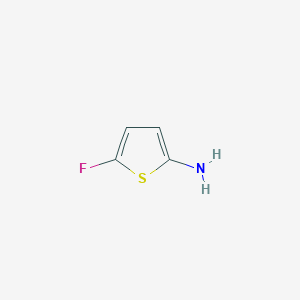
![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)


